

Investigating the Pharmacokinetics of TP-3654: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TP-3654

Cat. No.: B611452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-3654, also known as nuvisertib, is an orally available, second-generation, selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1. [1][2] PIM kinases are a family of serine/threonine kinases that play a crucial role in cell proliferation and survival.[1] Their upregulation is observed in various hematologic malignancies and solid tumors, making them an attractive therapeutic target.[1][3] **TP-3654** is currently under investigation in Phase 1/2 clinical trials for the treatment of advanced solid tumors and myelofibrosis.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic data for **TP-3654**, details of experimental methodologies, and a visualization of its mechanism of action.

Pharmacokinetic Profile of TP-3654

The pharmacokinetic properties of **TP-3654** have been characterized through preclinical studies in animal models and ongoing clinical trials in humans. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Preclinical Pharmacokinetics

In a study involving female Sprague-Dawley rats, the oral pharmacokinetic profile of **TP-3654** was assessed. The compound, formulated in 10% polysorbate 20, demonstrated favorable oral

bioavailability.

Table 1: Preclinical Pharmacokinetic Parameters of **TP-3654** in Female Sprague-Dawley Rats

Parameter	Value
Dose (Oral)	40 mg/kg
Tmax (Time to Maximum Concentration)	1 hour
t1/2 (Half-life)	4.1 hours
Oral Bioavailability	39%

Data sourced from a study on a small-molecule inhibitor of PIM kinases.

Clinical Pharmacokinetics

TP-3654 is being evaluated in two key clinical trials: a Phase 1 study in patients with advanced solid tumors (NCT03715504) and a Phase 1/2 study in patients with myelofibrosis (NCT04176198).^{[4][5]} These studies are assessing the safety, tolerability, and pharmacokinetics of **TP-3654** at various dose levels.

Preliminary pharmacokinetic data from the Phase 1 study in advanced solid tumors have shown a dose-dependent increase in plasma exposure.

Table 2: Human Pharmacokinetic Parameters of **TP-3654** in Patients with Advanced Solid Tumors (Phase 1, NCT03715504)

Dose	Average Cmax (ng/mL)	Average AUC0-24 (ng*hr/mL)
480 mg	195	1965
720 mg	357	3310
1080 mg	735	6922

Data from a first-in-human, dose-escalation study presented at a scientific conference.

The Phase 1/2 study in myelofibrosis is evaluating **TP-3654** in dose-escalation cohorts ranging from 480 mg once daily to 720 mg twice daily.[6][7] As of a data cutoff in June 2024, 65 patients have been enrolled across five dose levels.[6] While pharmacokinetic data from this trial are being collected, specific parameters like Cmax and AUC have not yet been publicly detailed in the available literature. No dose-limiting toxicities have been observed to date in this study.[5]

Experimental Protocols

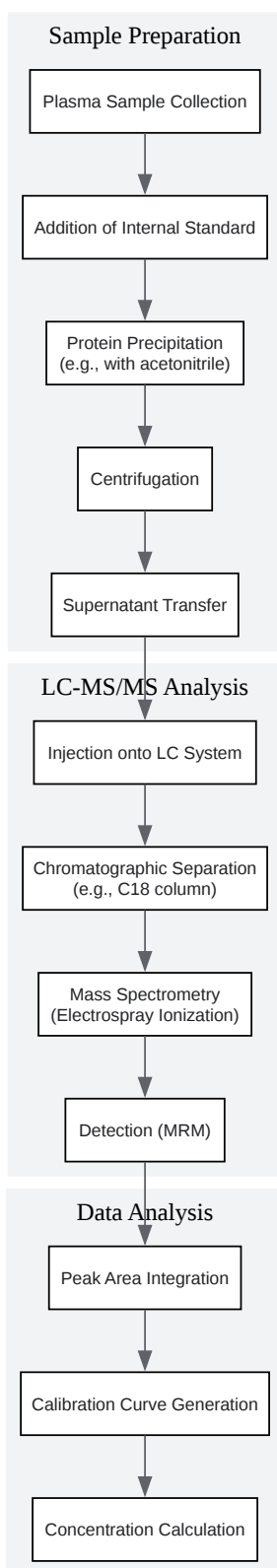
Detailed experimental protocols for the bioanalytical methods used in the clinical trials are not yet publicly available. However, based on standard practices for the quantification of small molecule kinase inhibitors in biological matrices, the following methodologies are likely employed.

Bioanalytical Method for Quantification of TP-3654 in Plasma

Objective: To accurately and precisely quantify the concentration of **TP-3654** in human plasma.

Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Workflow:



[Click to download full resolution via product page](#)

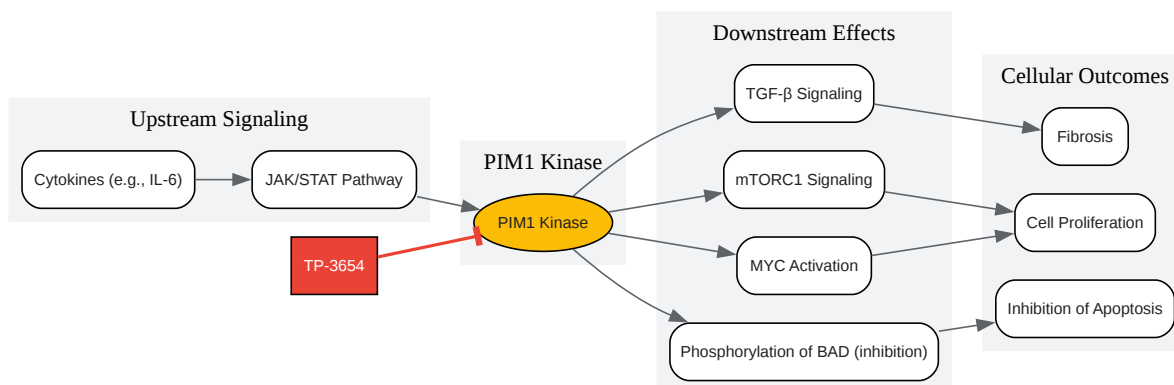
Bioanalytical Workflow for **TP-3654** Quantification

Key Steps:

- **Sample Preparation:** Plasma samples are typically prepared using protein precipitation to remove larger molecules. An internal standard (a molecule with similar properties to **TP-3654**) is added to account for variability during sample processing.
- **Chromatographic Separation:** The prepared sample is injected into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate **TP-3654** from other components in the plasma.
- **Mass Spectrometric Detection:** The separated components are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both **TP-3654** and the internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.
- **Quantification:** The concentration of **TP-3654** in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Mechanism of Action and Signaling Pathway

TP-3654 is a selective inhibitor of PIM1 kinase.[1] PIM1 is a downstream effector of the JAK/STAT signaling pathway, which is often constitutively activated in myelofibrosis.[8] By inhibiting PIM1, **TP-3654** modulates several downstream signaling pathways involved in cell survival and proliferation, including the mTORC1, MYC, and TGF- β pathways.[8]



[Click to download full resolution via product page](#)

TP-3654 Mechanism of Action

The inhibition of PIM1 by **TP-3654** leads to decreased phosphorylation of the pro-apoptotic protein BAD, promoting apoptosis.[9] It also downregulates the activity of the MYC oncogene and the mTORC1 signaling pathway, both of which are critical for cell growth and proliferation. [8] Furthermore, **TP-3654** has been shown to inhibit the TGF- β signaling pathway, which is implicated in the development of fibrosis, a hallmark of myelofibrosis.[8]

Conclusion

TP-3654 is a promising oral PIM1 kinase inhibitor with a pharmacokinetic profile that supports its continued clinical development. Preclinical studies have demonstrated good oral bioavailability, and early clinical data in patients with advanced solid tumors indicate a dose-proportional increase in exposure. The ongoing Phase 1/2 study in myelofibrosis will provide further insights into its pharmacokinetic and pharmacodynamic properties in this patient population. The mechanism of action, centered on the inhibition of the PIM1 kinase and its downstream signaling pathways, provides a strong rationale for its therapeutic potential in various malignancies. Further publication of detailed pharmacokinetic data and bioanalytical

methodologies from the ongoing clinical trials is anticipated and will be crucial for the continued development and potential regulatory approval of this novel agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Sumitomo Pharma Oncology, Inc. Presents Updated Preliminary Data from Phase 1/2 Clinical Study Evaluating Investigational Agent TP-3654 in Patients with Myelofibrosis at European Hematology Association 2023 Hybrid Congress - BioSpace [biospace.com]
- 6. Paper: Nuvisertib (TP-3654), an Investigational Selective PIM1 Kinase Inhibitor, Showed Durable Clinical Response and Sustained Hematological Improvement in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]
- 7. A Study of Oral Nuvisertib (TP-3654) in Patients With Myelofibrosis [clin.larvol.com]
- 8. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Investigating the Pharmacokinetics of TP-3654: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611452#investigating-the-pharmacokinetics-of-tp-3654]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com